![molecular formula C10H11N3O B1470066 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one CAS No. 1484603-04-4](/img/structure/B1470066.png)
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one
Overview
Description
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one, commonly referred to as 2-Azido-DMPA, is a synthetic organic compound that has been studied and utilized in various scientific research applications. It is an azido compound, which is a type of organic compound containing a functional group with a nitrogen-nitrogen triple bond, and is derived from the compound 1-(2,5-dimethylphenyl)ethan-1-one. 2-Azido-DMPA is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Chain Compounds and Magnetostructural Studies
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one derivatives are utilized in the synthesis of one-dimensional chain compounds featuring end-to-end azide-bridged manganese(III) chains. These compounds exhibit characteristic Jahn-Teller elongation and antiferromagnetic interactions, essential for studying magnetostructural correlations (Song et al., 2014).Crystal Engineering and Supramolecular Assemblies
The compound plays a role in crystal engineering, particularly in the formation of supramolecular assemblies with aza donor molecules. This application is significant for understanding the structural basis of host-guest systems and molecular tapes, contributing to the field of crystallography and materials science (Arora & Pedireddi, 2003).Exploration of Ethane Bond Length
Investigations into the ethane bond lengths of derivatives, such as 1,2-diphenylethane, provide insights into the structural dynamics of these molecules, which is vital for the understanding of molecular vibrations and structural chemistry (Harada & Ogawa, 2001).Magnetism Studies in Azide-Bridged Compounds
The compound's derivatives are used in the synthesis of azide-bridged copper(II) complexes. These complexes are pivotal for studying the geometric configurations and magnetic properties, advancing the understanding of magnetic coupling and crystallography (Jana et al., 2012).
Photochemical and Photophysical Studies
- Photoinduced C-N Bond Cleavage Studies
The photolysis of this compound derivatives is crucial for studying the photoinduced C-N bond cleavage, providing insights into the photochemistry and photophysics of azide compounds. This research is essential for understanding the mechanisms of photoreactions (Klima et al., 2007).
Mechanism of Action
Mode of Action
- One possible mode of action involves the reaction of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one with hydrazine derivatives (such as hydroxylamine) to form hydrazones. The nitrogen atom in hydrazones acts as a nucleophile, attacking the carbonyl carbon of the ketone group. This results in the formation of a stable C=N bond. The hydrazone formation is essentially irreversible due to the dehydration step during the reaction, driving the equilibrium toward product formation .
Pharmacokinetics
- Information on absorption is not available. No data on volume of distribution. Limited information on metabolism and excretion. The compound’s ADME properties remain largely unexplored .
properties
IUPAC Name |
2-azido-1-(2,5-dimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGNEDNKOPTYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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